rac-trans-1,2-Dimethanesulphonyloxycyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-trans-1,2-Dimethanesulphonyloxycyclopentane is a chemical compound with the molecular formula C7H14O6S2 and a molecular weight of 258.31 g/mol . It is known for its unique structure, which includes two methanesulphonyloxy groups attached to a cyclopentane ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-1,2-Dimethanesulphonyloxycyclopentane typically involves the reaction of cyclopentane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
rac-trans-1,2-Dimethanesulphonyloxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulphonyloxy groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopentane derivatives.
Oxidation Reactions: It can be oxidized to form cyclopentane-1,2-dione derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Cyclopentane derivatives with various substituents.
Reduction: Cyclopentane-1,2-diol.
Oxidation: Cyclopentane-1,2-dione.
Wissenschaftliche Forschungsanwendungen
rac-trans-1,2-Dimethanesulphonyloxycyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-trans-1,2-Dimethanesulphonyloxycyclopentane involves its interaction with various molecular targets. The methanesulphonyloxy groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound can also undergo reduction and oxidation reactions, leading to the formation of different products that can interact with biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-trans-1,2-Dimethanesulfonyloxycyclopentane: A similar compound with slight variations in its structure and reactivity.
trans-2-(Methanesulfonyloxy)cyclopentyl methanesulfonate: Another related compound with different functional groups.
Uniqueness
rac-trans-1,2-Dimethanesulphonyloxycyclopentane is unique due to its specific arrangement of methanesulphonyloxy groups on the cyclopentane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C7H14O6S2 |
---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
(2-methylsulfonyloxycyclopentyl) methanesulfonate |
InChI |
InChI=1S/C7H14O6S2/c1-14(8,9)12-6-4-3-5-7(6)13-15(2,10)11/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
WVRRPBDXMPHTRG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1CCCC1OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.